{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid is a boronic acid derivative characterized by a phenyl group substituted with a piperidinyl propoxy group. This compound is noteworthy for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them valuable in drug design and molecular biology.
This compound falls under the category of organoboron compounds, specifically boronic acids. Boronic acids are classified based on their functional groups and structural features, which include aryl and alkyl substituents. The presence of the piperidine moiety enhances its solubility and biological activity, making it a candidate for further pharmacological studies.
The synthesis of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid can be approached through several methods:
The synthesis typically involves:
The molecular structure of {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid includes:
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid can participate in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for {4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid primarily revolves around its ability to form reversible covalent bonds with diols through boronate ester formation. This property is exploited in various applications, including:
The binding affinity and selectivity can be influenced by:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid has several scientific applications:
The synthesis of the 3-(piperidin-1-yl)propyl fragment relies on transition-metal-catalyzed C–H functionalization of piperidine scaffolds. Ru-catalyzed α-alkylation enables direct side-chain extension at the C2 position of N-protected piperidines. For example, Maes and colleagues achieved α-arylation using phenylboronic esters under Ru catalysis, forming C–C bonds at the α-position without pre-functionalization [1]. Matteson homologation offers stereoselective chain elongation: deprotonated dichloromethane reacts with chiral boronic esters to form α-chloro intermediates, which undergo nucleophilic displacement with alkoxides or amines. This allows iterative propyl chain assembly with control over stereochemistry, critical for bioactive molecules [2]. Challenges include regioselectivity in unsymmetrical piperidines and the need for directing groups (e.g., pyridinyl) to enhance metal coordination. Yields for Ru-catalyzed α-functionalization typically range from 60–85%, influenced by steric hindrance and catalyst loading [1].
Enantioenriched piperidine derivatives are synthesized via chiral auxiliary-directed metalation or asymmetric hydrogenation. Rh-catalyzed carbometalation of vinyl-piperidines with arylboronic acids achieves enantioselective C–C bond formation. Key to success is the use of Rh(I)-(R)-BINAP complexes, which induce stereocontrol through π-allyl intermediates, affording >90% ee in optimized systems [3]. Alternatively, Pd-catalyzed asymmetric α-arylation with chiral monodentate phosphines (e.g., (S)-Tol-BINAP) yields 2-arylpiperidines with 88–95% ee [1]. The choice of chiral ligand dictates facial selectivity during C–H insertion, as demonstrated in SPIN1 inhibitor syntheses where tertiary amino groups (e.g., 4-pyrrolidinyl) were introduced to enhance binding [3]. Protonation state engineering further optimizes enantiopurity; crystallography confirms that piperidine (pK~a 11.1) favors salt-bridge interactions in catalytic pockets over piperazine (pK~a 9.8), improving binding affinity in σ1 receptor ligands [6].
The arylboronic acid moiety is installed via Pd-catalyzed Miyaura borylation. Key steps include:
Table 1: Miyaura Borylation Optimization
Aryl Halide | Catalyst | Solvent | Yield (%) |
---|---|---|---|
4-Bromophenol | Pd(dppf)Cl₂ | DMSO | 95 |
4-Bromophenol | Pd(OAc)₂/XPhos | 1,4-Dioxane | 88 |
3-Bromophenol | Pd(dppf)Cl₂ | DMSO | 78 |
Side reactions include protodeboronation under aqueous conditions and homocoupling. Recent advances use XPhos as a ligand to suppress these, enhancing yields to 88–92% even with electron-deficient bromoarenes [6] [10]. Post-borylation, the phenolic OH must be protected as a silyl ether (e.g., TBS) to prevent boronic acid trimerization.
Linking the piperidine-propoxy chain to the boronic acid-phenol involves Mitsunobu alkylation or nucleophilic substitution:
Superior approach: Fragment coupling prior to borylation avoids boronic acid instability. Bromophenol is first derivatized with the piperidine-propoxy chain, followed by Miyaura borylation. This sequence achieves 82% overall yield [10]:$$\text{Bromophenol} \xrightarrow{\text{1) K₂CO₃/1,3-dibromopropane}} \text{1-(3-bromopropoxy)bromobenzene} \xrightarrow{\text{2) Piperidine}} \text{4-[3-(piperidin-1-yl)propoxy]bromobenzene} \xrightarrow{\text{B₂pin₂/Pd(dppf)Cl₂}} \textbf{Target Compound}$$
Boronic acids are prone to protodeboronation and trimerization under protic conditions. Three protection methods are critical:
Table 2: Protecting Group Performance
Protecting Group | Stability During Alkylation | Deprotection Yield (%) |
---|---|---|
MIDA | High | 95 |
Pinacol | Moderate | 88 |
o-Nitrobenzyl | High | 90 |
Optimal strategy: Install MIDA protection before O-alkylation or Mitsunobu reactions. Post-coupling, deprotect with NaIO₄/H₂O₂ to avoid C–N bond cleavage in the piperidine moiety [10]. TMSE (trimethylsilylethyl) groups, used in tetrahydrofuran syntheses, are less suitable due to fluoride sensitivity [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: